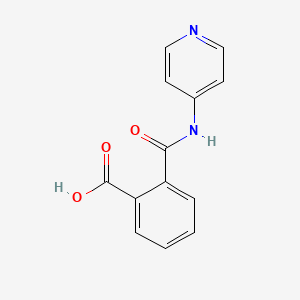

2-(pyridin-4-ylcarbamoyl)benzoic acid

Description

Contextualization of Carbamoylbenzoic Acids and Heterocyclic Amides in Organic Chemistry

Carbamoylbenzoic acids are a class of organic compounds characterized by the presence of both a carboxylic acid group and a carboxamide group attached to a benzene (B151609) ring. This dual functionality imparts a rich chemical reactivity, allowing for a diverse range of transformations and applications. The presence of the amide linkage, a cornerstone of peptide and protein chemistry, combined with the acidic proton of the carboxylic acid, makes these molecules particularly adept at forming intricate hydrogen-bonding networks.

Heterocyclic amides, which incorporate a heterocyclic ring system into their structure, are of paramount importance in medicinal chemistry and materials science. nih.govresearchgate.net The nitrogen atom within the heterocycle can act as a hydrogen bond acceptor or a coordination site for metal ions, influencing the molecule's biological activity and self-assembly properties. nih.gov The integration of a pyridine (B92270) ring, a common motif in pharmaceuticals and functional materials, introduces specific electronic and steric properties that can be fine-tuned to achieve desired outcomes.

Significance of 2-(pyridin-4-ylcarbamoyl)benzoic Acid as a Model Compound and Synthetic Intermediate

This compound serves as an exemplary model compound for studying non-covalent interactions, particularly hydrogen bonding. mdpi.com Its structure features a carboxylic acid group, an amide linkage, and a pyridine ring, all of which are capable of participating in hydrogen bonding as both donors and acceptors. This arrangement allows for the formation of complex supramolecular architectures, making it a valuable tool for crystal engineering studies. nih.govnih.gov The predictable nature of the hydrogen bonds involving carboxylic acids and pyridines allows for the rational design of co-crystals and coordination polymers. nih.govrsc.org

As a synthetic intermediate, this compound is a versatile building block. The carboxylic acid can be converted into a variety of functional groups, such as esters, acid halides, and other amides. The pyridine ring can undergo N-alkylation or oxidation, and the aromatic rings can be subjected to electrophilic substitution reactions, although the existing substituents will direct the position of new groups. This reactivity profile makes it a valuable precursor for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Research Objectives and Scope for Comprehensive Investigation

The primary research objectives for a comprehensive investigation of This compound would encompass its synthesis, structural characterization, and the exploration of its utility in supramolecular chemistry and materials science. A detailed study would aim to:

Develop an efficient and scalable synthesis of the compound.

Thoroughly characterize its molecular and crystal structure using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy.

Investigate its self-assembly behavior in the solid state to understand the dominant hydrogen-bonding motifs.

Explore its ability to act as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

Evaluate its potential as a building block in the design of functional materials with specific optical, electronic, or catalytic properties.

The scope of such an investigation would be to provide a fundamental understanding of the structure-property relationships of this compound, thereby laying the groundwork for its application in more advanced chemical systems.

Detailed Research Findings

While a dedicated, comprehensive study on This compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from studies of its isomers and related compounds.

A plausible synthetic route to This compound involves the reaction of phthalic anhydride (B1165640) with 4-aminopyridine (B3432731). This reaction would form the desired amide bond and leave a free carboxylic acid group.

The structural analysis of this molecule is of particular interest. The intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen is a likely feature, leading to a planar six-membered ring. In the solid state, intermolecular hydrogen bonds are expected to dominate the packing, with the pyridine nitrogen and the remaining lone pair on the amide oxygen acting as hydrogen bond acceptors, and the amide N-H and potentially C-H bonds acting as donors.

The table below summarizes the key structural features and identification data for This compound .

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 69537-50-4 chemscene.com |

| Molecular Formula | C₁₃H₁₀N₂O₃ biosynth.com |

| Molecular Weight | 242.23 g/mol biosynth.com |

| Appearance | White to off-white solid (predicted) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) |

The expected spectroscopic data for this compound would include:

¹H NMR: Resonances for the aromatic protons on both the benzene and pyridine rings, a downfield signal for the carboxylic acid proton, and a signal for the amide proton.

¹³C NMR: Signals for the carbonyl carbons of the carboxylic acid and amide, as well as for the aromatic carbons.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

The application of This compound as a ligand in coordination chemistry is a promising area of research. The pyridine nitrogen and the carboxylate group can both coordinate to metal centers, allowing for the formation of a variety of coordination polymers with different dimensionalities and topologies. nih.govrsc.org The specific structure of the resulting polymer would depend on the coordination geometry of the metal ion, the solvent system, and the presence of any counter-ions.

Structure

3D Structure

Properties

CAS No. |

69537-50-4 |

|---|---|

Molecular Formula |

C13H10N2O3 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

2-(pyridin-4-ylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C13H10N2O3/c16-12(15-9-5-7-14-8-6-9)10-3-1-2-4-11(10)13(17)18/h1-8H,(H,17,18)(H,14,15,16) |

InChI Key |

RLEVXODSFIUNMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Chemistry

Direct Amidation and Condensation Approaches

Direct amidation represents a fundamental and widely explored route for the formation of the amide bond in 2-(pyridin-4-ylcarbamoyl)benzoic acid. This typically involves the reaction of a carboxylic acid derivative with an amine.

The reaction between phthalic anhydride (B1165640) and 4-aminopyridine (B3432731) is a primary method for the synthesis of this compound. This reaction proceeds via the nucleophilic attack of the amino group of 4-aminopyridine on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.

The reaction is often carried out by refluxing the reactants in a suitable solvent. nih.gov For instance, the synthesis of similar 2-carbamoylbenzoic acid derivatives has been achieved by refluxing phthalic anhydride with substituted anilines in solvents like tetrahydrofuran (B95107) (THF) for one hour. nih.gov The product is then typically isolated by precipitation in cold water and purified by recrystallization. nih.gov While specific yields for the reaction with 4-aminopyridine are not extensively detailed in the provided literature, analogous reactions with other amines suggest that this method can be effective. The reaction of phthalic anhydride with o-aminophenol or o-anisidine (B45086) in dichloromethane (B109758) or THF, respectively, has been reported to produce the corresponding 2-carbamoylbenzoic acids in yields of up to 71%. nih.gov

Table 1: Synthesis of 2-Carbamoylbenzoic Acid Derivatives from Phthalic Anhydride

| Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |

| o-aminophenol | Dichloromethane | Not specified | Not specified | nih.gov |

| o-anisidine | Not specified | Not specified | 71 | nih.gov |

| 2-chloroaniline | Tetrahydrofuran | Reflux, 1 hour | Not specified | nih.gov |

Alternative strategies for the synthesis of this compound involve the use of benzoic acid derivatives other than phthalic anhydride. These methods often employ coupling agents to facilitate the amidation reaction. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

For example, a general procedure for amide synthesis involves dissolving the carboxylic acid in a solvent like dimethylformamide (DMF), adding a base and the coupling reagents, followed by the amine. nih.gov While specific examples for the synthesis of this compound using these methods are not detailed in the provided search results, they represent a viable and widely used alternative to the phthalic anhydride route. The choice of coupling agent and reaction conditions can be optimized to maximize yield and purity. researchgate.net

Another approach involves the conversion of the benzoic acid derivative to a more reactive species, such as an acyl chloride. nih.gov This can be achieved by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride can then readily react with 4-aminopyridine to form the desired amide.

Catalytic Synthesis Innovations

The development of catalytic methods for amidation reactions is a significant area of research, aiming to improve efficiency and reduce waste.

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations, including amidation reactions. Their high surface area, tunable porosity, and the presence of active metal sites make them attractive for catalysis. bldpharm.comnih.gov For instance, a bimetallic Fe₂Ni-BDC MOF has been shown to be an effective catalyst for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene, yielding N-(pyridin-2-yl)-benzamide with an 82% isolated yield after 24 hours at 80°C. nih.gov The catalyst demonstrated good recyclability, with a 77% yield after six reuses. nih.gov While this specific example does not describe the synthesis of this compound, it highlights the potential of MOFs to catalyze the formation of amide bonds involving aminopyridines. The synthesis of MOFs themselves can be achieved through methods like solvothermal synthesis, where metal salts and organic linkers are heated in a solvent. mdpi.comresearchgate.net

Lewis acidic ionic liquids are another class of catalysts that have been explored for amidation reactions. These ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. nih.govresearchgate.netnih.govresearchgate.netswadzba-kwasny-lab.org They are typically formed by mixing a metal halide (a Lewis acid) with an organic salt. nih.govswadzba-kwasny-lab.org The Lewis acidic nature of these ionic liquids can activate the carboxylic acid group, facilitating the amidation reaction. While specific studies on the use of Lewis acidic ionic liquids for the synthesis of this compound were not found in the search results, their general applicability in promoting amidation reactions suggests they could be a viable option. The choice of the metal halide and the organic salt can be tailored to optimize the acidity and other properties of the ionic liquid for a specific reaction. researchgate.netswadzba-kwasny-lab.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has gained significant traction in organic chemistry as a method to accelerate reaction rates and often improve yields. nih.govrasayanjournal.co.inijprdjournal.comajrconline.org The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. rasayanjournal.co.inijprdjournal.com For instance, the hydrolysis of benzamide (B126) to benzoic acid, which takes 1 hour under conventional heating, can be completed in 7 minutes with a 99% yield using microwave irradiation. rasayanjournal.co.in Similarly, the synthesis of various heterocyclic compounds has been shown to be significantly faster under microwave conditions. nih.gov

In the context of synthesizing this compound, microwave-assisted amidation of phthalic anhydride with 4-aminopyridine could offer a more efficient route. While a specific protocol for this reaction under microwave irradiation was not found, the general success of microwave-assisted synthesis in related reactions suggests its potential. rasayanjournal.co.inijprdjournal.comajrconline.org The optimization of microwave parameters such as power, temperature, and reaction time would be crucial for achieving high yields of the desired product. ijprdjournal.com For example, in the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, different microwave powers resulted in varying yields, with 120 watts providing the highest yield of 89.09%. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Reactions

| Reaction | Conventional Method Time | Microwave Method Time | Yield (%) (Microwave) | Reference |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99 | rasayanjournal.co.in |

| Oxidation of Toluene (B28343) | 10-12 hours | 5 minutes | 40 | rasayanjournal.co.in |

| Synthesis of Propyl Benzoate | Not specified | 6 minutes | Not specified | rasayanjournal.co.in |

| Synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate | Not applicable | Not specified | 89.09 (at 120W) | researchgate.net |

Chemo- and Regioselective Synthesis of Carbamoylcarboxylic Acids

The synthesis of carbamoylcarboxylic acids, such as this compound, is most commonly achieved through the reaction of a cyclic anhydride with a primary amine. A critical challenge in this synthesis is controlling chemo- and regioselectivity to favor the desired product over the thermodynamically more stable imide.

The primary synthetic route involves the nucleophilic attack of the amine group of 4-aminopyridine on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction yields the target carbamoylcarboxylic acid. To achieve high selectivity, the reaction conditions must be carefully managed. The reaction is typically conducted at low temperatures (e.g., 0°C) and stirred for a limited time to prevent the subsequent dehydration reaction that leads to the formation of the corresponding phthalimide. nih.gov

Solvents such as tetrahydrofuran (THF), ethanol (B145695) (EtOH), or toluene are often employed depending on the solubility of the reactants. nih.gov The general procedure involves dissolving the anhydride in a suitable solvent, cooling the solution, and then adding the amine. The resulting solid product can often be isolated by filtration. An acidic workup with a dilute HCl solution may be used to remove any unreacted amine. nih.gov

Recent advancements have reported the use of microwave-assisted synthesis, which can proceed in the absence of a solvent and often results in high yields (51–99%) and reduced reaction times. nih.gov The chemo- and regioselectivity of these syntheses are typically confirmed using spectroscopic methods like NMR. For instance, in the ¹H NMR spectrum, the amide proton appears as a characteristic singlet or triplet, while the ¹³C NMR spectrum shows distinct signals for the carboxylic and amide carbonyl groups. nih.gov

Table 1: Reaction Conditions for Selective Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Low (e.g., 0°C to room temperature) | Minimizes the formation of the imide byproduct through dehydration. nih.gov |

| Solvent | THF, Toluene, or EtOH | Chosen based on reactant solubility to ensure a homogeneous reaction mixture. nih.gov |

| Reaction Time | Typically short (e.g., 3 hours) | Prevents the progression of the reaction to the more stable imide. nih.gov |

| Workup | Dilute acid wash (e.g., 5% HCl) | Removes excess unreacted amine from the product mixture. nih.gov |

Derivatization and Functionalization Reactions

The structural complexity and potential utility of this compound can be expanded through various derivatization and functionalization reactions targeting its distinct chemical moieties.

The pyridine (B92270) ring is a versatile heterocycle that can undergo a range of chemical transformations, allowing for fine-tuning of the molecule's properties. nih.gov Its unique electronic structure makes it amenable to several modifications that can enhance its biological activity or physical properties. nih.govrsc.org

N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic distribution of the ring, making it more susceptible to both electrophilic and nucleophilic substitution.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring can be achieved through various methods. Halogenation can significantly impact the molecule's lipophilicity and binding interactions. Mild halogenation reactions have been developed for use on complex molecules. nih.gov

Nitration: While nitration of pyridine itself requires harsh conditions, the presence of activating groups can facilitate this reaction under milder conditions. The nitro group can serve as a handle for further functionalization, for example, through reduction to an amino group. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine ring, a transformation that dramatically changes the geometry and basicity of this part of the molecule.

The benzoic acid portion of the molecule offers another site for chemical modification, particularly on the aromatic ring. Late-stage functionalization of C-H bonds is a powerful strategy for creating analogues without needing to perform a de novo synthesis. nih.gov

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are well-established methods for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, if the benzoic acid ring is first halogenated, Suzuki, Heck, or Buchwald-Hartwig couplings can be employed to introduce new substituents.

Directed C-H Activation: The carboxylic acid group can act as a directing group to achieve regioselective functionalization of the aromatic ring.

Ortho-Amination: An iridium-catalyzed C-H activation method allows for the direct amination of the C-H bond ortho to the carboxylic acid, providing a route to aminated analogues. nih.gov

Meta-Olefination: Using specially designed U-shaped templates, palladium-catalyzed olefination of the meta-C-H bond of benzoic acids has been successfully demonstrated. nih.gov This approach allows for functionalization at a position that is typically difficult to access.

The amide bond connecting the two halves of this compound is susceptible to hydrolysis under either acidic or basic conditions. This cleavage reaction regenerates the starting materials: phthalic acid and 4-aminopyridine.

Functional group interconversions provide pathways to other classes of compounds. The carboxylic acid group is a particularly versatile handle for such transformations. For example, it can be converted into a primary amine through the Curtius rearrangement. researchgate.net This process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by trapping and hydrolysis to yield the amine.

Analogues containing two carbamoylcarboxylic acid units can be synthesized using similar principles, starting from dianhydrides. nih.gov A highly regioselective method has been developed for preparing N,N'-disubstituted bis(carbamoylcarboxylic) acids by reacting dianhydrides with primary amines. nih.gov

For example, 3,3′,4,4′-benzophenonetetracarboxylic dianhydride or 1,2,4,5-benzenetetracarboxylic dianhydride can be treated with two equivalents of a primary amine (including arylalkyl amines containing pyridyl rings) to yield bis(carbamoylcarboxylic) acids. nih.gov The reaction is performed under controlled conditions to selectively open the anhydride rings without forming the more stable diimide structures. nih.govresearchgate.net The resulting dicarboxylic acids are of interest as potential building blocks for coordination polymers or metal-organic frameworks. nih.gov

Table 2: Example Yields for the Synthesis of Bis(carbamoylcarboxylic) Acids

| Dianhydride | Amine | Product | Yield (%) |

|---|---|---|---|

| 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride | Benzylamine | 4,4'-carbonylbis(2-(benzylcarbamoyl)benzoic acid) | 92 |

| 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride | 2-Phenylethylamine | 4,4'-carbonylbis(2-((2-phenylethyl)carbamoyl)benzoic acid) | 60 |

| 1,2,4,5-Benzenetetracarboxylic Dianhydride | Benzylamine | 2,5-bis(benzylcarbamoyl)terephthalic acid | >98 |

| 1,2,4,5-Benzenetetracarboxylic Dianhydride | 2-Phenylethylamine | 2,5-bis((2-phenylethyl)carbamoyl)terephthalic acid | 68 |

Data adapted from a regioselective synthesis study. nih.gov

Structural Elucidation and Conformational Analysis

Crystallographic Investigations

Crystallographic studies provide definitive information on the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the solid-state structure of crystalline materials. While a dedicated study for 2-(pyridin-4-ylcarbamoyl)benzoic acid is not available, analysis of closely related derivatives provides significant insight into the expected structural parameters. For instance, the study of 2-[(1-oxidopyridin-4-yl)sulfanyl]benzoic acid, which shares the benzoic acid and pyridine (B92270) moieties, reveals its crystallographic properties. nih.gov Similarly, co-crystals formed between aminobenzoic acids and pyridine-containing molecules offer a model for the interactions at play. nih.govnih.gov

These studies typically show that such compounds crystallize in common space groups, with the monoclinic system being frequently observed. nih.govnih.gov The precise packing of molecules is determined by a delicate balance of intermolecular forces.

Table 1: Example Crystallographic Data for a Related Compound: 2-[(1-oxidopyridin-4-yl)sulfanyl]benzoic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9894 (8) |

| b (Å) | 5.7373 (3) |

| c (Å) | 22.5855 (18) |

| β (°) | 111.348 (4) |

| Volume (ų) | 1084.92 (14) |

This interactive table provides example crystallographic data from a structurally similar compound to illustrate typical parameters obtained from X-ray diffraction studies.

The molecular conformation of this compound is characterized by the relative orientation of its constituent aromatic rings—the benzene (B151609) ring of the benzoic acid and the pyridine ring. In related structures, these rings are often not coplanar. A significant twist is commonly observed, described by the dihedral angle between the planes of the two rings. For example, in 2-[(1-oxidopyridin-4-yl)sulfanyl]benzoic acid, the dihedral angle is 83.93 (7)°. nih.gov In a co-crystal containing 4-(pyridin-4-yldisulfanyl)pyridine, the dihedral angle between its two pyridine rings is 89.06 (10)°. nih.govnih.gov

Furthermore, the carboxylic acid group itself may be slightly twisted out of the plane of the benzene ring. nih.govnih.govnih.gov This deviation from planarity, though often small, is influenced by both intramolecular steric effects and intermolecular packing forces.

Hydrogen bonds are the dominant intermolecular interactions governing the crystal structure of this compound. The presence of a carboxylic acid group (a strong hydrogen-bond donor) and a pyridine nitrogen atom (a strong hydrogen-bond acceptor) creates a highly reliable O—H⋯N hydrogen bond. strath.ac.uk This interaction is a robust and frequently utilized synthon in crystal engineering.

Table 2: Example Hydrogen-Bond Geometry in 2-[(1-oxidopyridin-4-yl)sulfanyl]benzoic acid nih.gov

| Donor—H⋯Acceptor | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|

| O1—H1⋯O3 | 0.82 | 1.74 | 2.530 (3) | 162 |

This interactive table showcases typical hydrogen bond parameters, demonstrating the geometry of these critical intermolecular interactions.

The hydrogen bonds described above direct the self-assembly of individual molecules into well-defined supramolecular architectures. A common motif is the formation of inversion dimers through O—H⋯O interactions between the carboxylic acid groups of two molecules. nih.gov

Co-crystals are multi-component molecular crystals held together by non-covalent interactions. dergipark.org.tr The molecular structure of this compound, containing both a strong hydrogen-bond donor (carboxylic acid) and acceptor (pyridine), makes it an ideal candidate for forming co-crystals with other molecules (co-formers).

The principles of co-crystal formation are well-documented for carboxylic acids and pyridine derivatives. nih.gov The robust carboxylic acid-pyridine heterosynthon (O—H⋯N) is a primary driving force for co-crystallization. dergipark.org.tr Studies on co-crystals of other benzoic acid derivatives, such as theophylline-benzoic acid, demonstrate that the resulting solid phase has distinct physical properties, like a unique melting point, compared to the individual components. mdpi.com Analysis of these co-crystals often reveals predictable hydrogen-bonding patterns, such as the formation of dimeric acid-amide synthons. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and probing the electronic environment of the molecule. For this compound, key techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, characteristic signals are expected for the protons on the pyridine and benzene rings. Based on data from similar compounds like (4-(Pyridin-4-yl-carbamoyl)phenyl)carbamate, the pyridine protons typically appear as doublets in the downfield region (δ 7.5-8.5 ppm), while the benzene protons would also resonate in the aromatic region (δ 7.5-8.0 ppm). csic.es The amide (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, often at higher chemical shifts (δ > 10 ppm). csic.es

In ¹³C NMR spectroscopy, distinct signals would be observed for the carbonyl carbons of the amide and carboxylic acid (δ 165-170 ppm), in addition to the signals for the aromatic carbons of both rings. csic.es

Infrared (IR) spectroscopy provides information on the vibrational modes of the functional groups. Key expected absorption bands would include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

An N-H stretching vibration for the amide group around 3300 cm⁻¹.

Strong C=O stretching bands for the carboxylic acid and amide groups, typically found between 1650 and 1750 cm⁻¹. dergipark.org.tr

These spectroscopic signatures provide a valuable fingerprint for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the benzoic acid ring and the pyridine ring, as well as the amide and carboxylic acid protons. The protons on the disubstituted benzene ring would likely appear as a complex multiplet pattern in the aromatic region (approximately 7.5-8.2 ppm). The pyridine ring protons would also resonate in the aromatic region, typically with the protons ortho to the nitrogen atom appearing at a higher chemical shift (further downfield). The amide proton (N-H) would likely be observed as a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield position, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the amide would be expected to resonate at the most downfield positions (typically in the range of 165-180 ppm). The aromatic carbons of both the benzene and pyridine rings would appear in the approximate range of 110-150 ppm. The specific chemical shifts would be influenced by the positions of the substituents on each ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to display several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would likely appear around 1700-1725 cm⁻¹. The amide group would show a characteristic N-H stretch around 3300 cm⁻¹ and a C=O stretch (Amide I band) around 1650-1680 cm⁻¹. C-N stretching and N-H bending vibrations would also be present. The aromatic C-H and C=C stretching vibrations from both the benzene and pyridine rings would be observed in their typical regions.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O Stretch | 1700-1725 |

| Amide N-H Stretch | ~3300 |

| Amide C=O Stretch (Amide I) | 1650-1680 |

| Aromatic C=C Stretch | 1450-1600 |

| Aromatic C-H Stretch | 3000-3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For the related isomer, 2-[(pyridin-2-yl)carbamoyl]benzoic acid, the predicted monoisotopic mass is 242.06914 Da. uni.lu

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ might also be observed depending on the ionization technique used. uni.lu Fragmentation of the molecular ion would likely involve cleavage of the amide bond, leading to fragments corresponding to the benzoic acid and pyridine moieties. For instance, a key fragmentation could result in the formation of ions corresponding to the pyridin-4-yl isocyanate and aminopyridine fragments, as well as the benzoyl cation.

| Ion | Predicted m/z (for isomer 2-[(pyridin-2-yl)carbamoyl]benzoic acid) |

| [M+H]⁺ | 243.07642 |

| [M+Na]⁺ | 265.05836 |

| [M+K]⁺ | 281.03230 |

| [M-H]⁻ | 241.06186 |

Note: The data in the tables are based on general spectroscopic principles and data for isomeric compounds. They serve as an estimation of the expected values for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Research on similar phthalamic acids, such as 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, has utilized DFT methods, commonly with the B3LYP functional and a 6-31G(d,p) basis set, to investigate their properties.

Optimization of Molecular Geometries and Electronic Structure

A primary step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For 2-(pyridin-4-ylcarbamoyl)benzoic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms.

Key parameters that would be determined include:

The planarity or torsion between the benzoic acid and pyridine (B92270) rings.

The geometry of the amide linkage (-CONH-).

The orientation of the carboxylic acid group.

This structural information is crucial as the molecule's conformation dictates its electronic properties and how it can interact with other molecules. The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is often visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT Calculations

| Parameter | Hypothetical Value | Significance |

| C=O (amide) bond length | ~1.24 Å | Indicates the strength and nature of the carbonyl bond in the amide linkage. |

| C-N (amide) bond length | ~1.36 Å | Reflects the partial double bond character due to resonance. |

| N-H (amide) bond length | ~1.01 Å | Standard length for an amide N-H bond. |

| Dihedral Angle (Benzoic-Pyridine) | Variable | Determines the overall shape and steric hindrance of the molecule. |

Note: These are example values based on typical findings for similar molecules and are for illustrative purposes only.

Analysis of Fukui Function Values and Reactivity

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density when an electron is added or removed, one can predict where the molecule is most likely to react.

For this compound, this analysis would pinpoint specific atoms that are susceptible to attack:

Nucleophilic attack (f+): Likely to be centered on the carbonyl carbons and parts of the pyridine ring.

Electrophilic attack (f-): Likely to be associated with the nitrogen and oxygen atoms.

This information is critical for understanding the molecule's chemical behavior and its potential to participate in various chemical reactions.

Reaction Pathway Energetics and Transition State Analysis

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Implication |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Fukui (f+) on C=O | High | Suggests the carbonyl carbon is a primary site for nucleophilic attack. |

Note: These values are illustrative and represent typical ranges for organic molecules of this type.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a fundamental tool in drug discovery for screening potential drug candidates.

Ligand-Target Protein Binding Mode Prediction (e.g., enzyme active sites, receptor binding sites)

In a typical docking study, the 3D structure of a target protein is used as a template to test the binding of a ligand like this compound. For instance, studies on similar pyridine carboxamide derivatives have explored their potential as inhibitors of enzymes like urease. A docking simulation of this compound into an enzyme's active site would predict the most stable binding pose. This prediction would detail the specific interactions, such as:

Hydrogen bonds: Likely to form between the amide N-H, the carboxylic acid O-H, and the carbonyl oxygens with polar residues in the active site. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic interactions: The phenyl and pyridine rings would likely engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic rings could form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

For example, docking studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors have highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding pocket. acs.org

Correlation between Structure and Predicted Binding Affinity

Molecular docking programs calculate a "docking score" or an estimated binding affinity (often in kcal/mol), which quantifies the strength of the ligand-protein interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. By comparing the docking scores of a series of related compounds, a structure-activity relationship (SAR) can be established. This relationship helps in understanding which chemical features of a molecule are crucial for its biological activity.

For this compound and its hypothetical derivatives, a QSAR study could be performed. nih.gov This would involve correlating various computed molecular descriptors (e.g., electronic properties, steric properties) with their predicted binding affinities. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent inhibitors. Studies on other pyridine derivatives have successfully used this approach to design inhibitors for various targets.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -7.5 | Arg123 (H-bond), Phe256 (pi-stacking), Leu89 (hydrophobic) |

| Derivative with -OH on phenyl ring | -8.2 | Arg123 (H-bond), Phe256 (pi-stacking), Asp125 (H-bond) |

| Derivative with -Cl on phenyl ring | -7.8 | Arg123 (H-bond), Phe256 (pi-stacking), Leu89 (hydrophobic) |

Note: This table is purely illustrative to demonstrate the type of data generated from molecular docking studies.

Structure-Activity Relationship (SAR) Investigations through Computational Modeling

Computational modeling and theoretical chemistry have become indispensable tools in modern drug discovery and medicinal chemistry. These methods allow for the investigation of structure-activity relationships (SAR), providing insights into how the chemical structure of a compound influences its biological activity. For the compound this compound and its analogs, computational studies are crucial for understanding the molecular features that govern their interactions with biological targets. These investigations often involve molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations to predict binding affinities, identify key intermolecular interactions, and guide the design of more potent and selective derivatives.

While specific, in-depth computational SAR studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of such investigations can be illustrated through the analysis of related structures containing the core moieties of benzoic acid and pyridine. These studies on analogous compounds provide a framework for understanding the potential SAR of this compound.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in elucidating the binding modes of potential drug candidates and identifying key amino acid residues involved in the interaction.

For instance, in studies of benzoic acid derivatives, docking simulations have been used to predict their binding affinity and interactions within the active site of various enzymes. These studies often reveal the importance of the carboxylic acid group in forming hydrogen bonds with polar residues in the binding pocket. The orientation of the phenyl ring and its substituents is also critical, as it can engage in hydrophobic or π-π stacking interactions.

Similarly, computational studies on pyridine-containing inhibitors have highlighted the role of the pyridine nitrogen. Depending on its position, the nitrogen atom can act as a hydrogen bond acceptor, significantly influencing the compound's binding affinity and selectivity. For this compound, the pyridin-4-yl group is expected to play a crucial role in target recognition.

A hypothetical docking study of this compound would likely focus on the following interactions:

Hydrogen Bonding: The carboxylic acid group, the amide linker, and the pyridine nitrogen are all potential hydrogen bond donors or acceptors.

Hydrophobic Interactions: The phenyl and pyridine rings can form hydrophobic interactions with nonpolar residues in the target's binding site.

π-π Stacking: The aromatic nature of both the benzoic acid and pyridine rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules.

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a set of derivatives with modifications at various positions. For each analog, molecular descriptors would be calculated, and their correlation with biological activity would be analyzed to build a predictive model.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions and hydrogen bonding capacity. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Affects cell permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier Shape Indices | Describes molecular size, shape, and branching. |

By analyzing the coefficients of the descriptors in the resulting QSAR equation, researchers can infer which properties are most important for activity. For example, a positive coefficient for a descriptor related to hydrogen bond donating ability would suggest that increasing this property could lead to more potent compounds.

Research Findings from Analogous Systems

While direct computational SAR data for this compound is sparse, studies on related compounds provide valuable insights. For example, SAR studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as Bloom Helicase inhibitors revealed the criticality of the pyridin-4-yl moiety. In that study, moving the nitrogen to the 2-position resulted in a loss of activity, while the 3-pyridine analog retained comparable activity to the lead compound. This highlights the sensitivity of biological activity to the precise positioning of the pyridine nitrogen.

The following table summarizes SAR findings from a study on such related pyridine derivatives, illustrating the type of data generated in these computational investigations.

Table 2: Example Structure-Activity Relationship Data for Pyridine Analogs

| Compound | Modification from Lead | IC₅₀ (µM) |

| Lead Compound | (4-pyridyl) | 3.5 |

| Analog 4a | Phenyl (replaces pyridyl) | > 50 (Inactive) |

| Analog 4b | 2-pyridyl | > 50 (Inactive) |

| Analog 4c | 3-pyridyl | 3.5 |

| Analog 4d | Cyclohexyl | > 50 (Inactive) |

Data adapted from a study on Bloom Helicase inhibitors to illustrate SAR principles.

This data demonstrates that even small changes to the pyridine ring's structure can have a dramatic impact on biological activity, underscoring the importance of this moiety for molecular recognition. Such findings would be invaluable in guiding the design of more effective analogs of this compound.

Mechanistic Biological Investigations Excluding Clinical and Safety Aspects

Enzyme Inhibition Mechanisms

Histone Deacetylase (HDAC) Inhibition Mechanisms

Derivatives of 2-(pyridin-4-ylcarbamoyl)benzoic acid have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to anti-cancer effects. nih.gov The mechanism of inhibition by related ortho-aminoanilide derivatives often involves the interaction of a zinc-binding group with the zinc ion in the active site of the HDAC enzyme. The pyridinyl group, in particular, has been shown to influence the potency and selectivity of inhibition across different HDAC isoforms. nih.gov

For instance, studies on CI-994-like capless HDAC inhibitors demonstrated that the position of the nitrogen atom within the pyridinyl ring significantly affects HDAC inhibition. nih.gov A 4-pyridinyl substitution in one series of compounds resulted in potent inhibition of HDAC1 and HDAC2, with high selectivity over HDAC3. nih.gov This selectivity is attributed to the specific interactions between the pyridinyl moiety and the amino acid residues lining the active site channel of the enzyme.

Table 1: HDAC Inhibition by a Pyridinyl-Containing Derivative (Compound 6d)

| Enzyme | IC₅₀ (nM) |

|---|---|

| HDAC1 | 13.2 |

| HDAC2 | 77.2 |

| HDAC3 | 8,908 |

Data sourced from related research on ortho-aminoanilide HDAC inhibitors. nih.gov

Serine Protease and Urokinase-type Plasminogen Activator Inhibition Mechanisms

Urokinase-type plasminogen activator (uPA) is a serine protease implicated in cancer progression through its role in tissue remodeling and degradation of the extracellular matrix. nih.gov Inhibitors of uPA are being explored as potential anti-cancer agents. nih.gov The mechanism of inhibition often involves the binding of the inhibitor to the serine protease domain of uPA, preventing the activation of plasminogen to plasmin and thereby disrupting the proteolytic cascade associated with tumor metastasis. nih.gov While direct inhibitory data for this compound on uPA is not extensively detailed in the provided results, related structures are known to target such enzymes. Tryptase ε, another serine protease, readily activates pro-uPA. nih.govelsevierpure.com The inhibition of such activating proteases can indirectly control uPA activity.

α-Glucosidase Inhibitory Mechanisms

α-Glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia. nih.govscielo.br The inhibitory mechanism of compounds against α-glucosidase can be competitive, non-competitive, or a mixed type. scielo.br This inhibition is often achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme. researchgate.net For example, molecular docking studies of bavachalcone, another α-glucosidase inhibitor, revealed hydrogen bond formation with residues such as Trp391, Arg428, and Trp710. scielo.brresearchgate.net Benzoic acid derivatives have been noted for their potential as α-glucosidase inhibitors. researchgate.net

Table 2: α-Glucosidase Inhibition by Selected Compounds

| Compound/Drug | IC₅₀ |

|---|---|

| Bavachalcone | 15.35 ± 0.57 µg/mL |

| Acarbose (Standard) | 2.77 ± 0.09 mg/mL |

| Derivative 12a | 18.25 µM |

| Derivative 12d | 20.76 µM |

Data from various studies on α-glucosidase inhibitors. scielo.brmdpi.com

Cholinesterase (ChE) Inhibition Mechanisms by Related Carbamates

Carbamates are a well-known class of cholinesterase inhibitors. acs.orgnih.gov Their primary mechanism of action involves the carbamylation of the serine residue within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgresearchgate.net This covalent modification renders the enzyme temporarily inactive, a process termed pseudoirreversible inhibition. acs.orgresearchgate.net The carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme. acs.orgresearchgate.net

However, some carbamates exhibit differential inhibition mechanisms. For instance, certain phenothiazine (B1677639) carbamates act as pseudoirreversible inhibitors of AChE but show reversible inhibition of BChE. acs.orgacs.org This atypical behavior is attributed to π-π stacking interactions with specific amino acid residues in the BChE active site, preventing covalent bond formation. acs.org The general mechanism involves the nucleophilic attack of the catalytic serine's oxygen on the carbamate's carbonyl group. researchgate.net

Receptor and Pathway Modulation

Retinoic Acid Receptor α (RARα) Agonism Mechanisms

Retinoic acid receptors (RARs) are nuclear receptors that function as ligand-activated transcription factors. wikipedia.orgsigmaaldrich.com Upon binding to their ligands, such as all-trans retinoic acid (ATRA), RARs form heterodimers with retinoid X receptors (RXRs). wikipedia.orgsigmaaldrich.com This complex then binds to retinoic acid response elements (RAREs) on DNA, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which ultimately modulates the transcription of target genes. wikipedia.org

Compounds acting as RARα agonists can mimic the effects of endogenous retinoids. The development of synthetic retinoids has often involved modifications to the core structure to enhance selectivity for specific RAR subtypes. nih.gov Benzoic acid derivatives have been a key template in the design of RARα-selective agonists. nih.gov The agonistic activity of these compounds on RARα can induce cellular differentiation and inhibit proliferation in certain cancer cell lines. nih.gov The expression level of RARα in cancer cells can correlate with their sensitivity to the growth-inhibitory effects of retinoids. nih.gov

Bone Morphogenetic Protein 2 (BMP-2) Stimulation Mechanisms

Research into the biological activities of this compound has identified its potential involvement in bone metabolism. Specifically, studies have investigated its role as a stimulator of Bone Morphogenetic Protein 2 (BMP-2), a critical growth factor in osteogenesis and bone healing. nih.govnih.gov

A study focused on identifying novel small-molecule stimulators of BMP-2 explored a series of 2-carbamoyl benzoic acid analogues. nih.gov Within this class of molecules, compounds were evaluated for their ability to enhance BMP-2 activity. The investigation identified that certain analogues of 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl) benzoic acid act as BMP-2 stimulators. nih.gov As a related analogue, this compound is recognized within this chemical scaffold, suggesting a mechanism centered on the modulation of the BMP signaling pathway. nih.gov The core function of BMP-2 involves binding to its receptors on the cell surface, which initiates a signaling cascade that leads to the activation of osteogenic genes like Runt-Related Transcription Factor 2 (RUNX2), promoting the differentiation of mesenchymal stem cells into osteoblasts. nih.gov

Table 1: Research Findings on BMP-2 Stimulation

| Compound Class | Investigated Activity | Key Finding | Citation |

|---|

Modulation of Cell Differentiation and Apoptosis Pathways

A comprehensive search of scientific databases did not yield specific studies detailing the mechanisms by which this compound modulates cell differentiation or apoptosis pathways. While research exists on the pro-apoptotic activities of other benzoic acid derivatives, which can target mitochondrial functions and induce energy stress in cancer cells, these findings have not been specifically linked to this compound. nih.gov

Antimicrobial Mechanisms of Action

There is no specific information available in the reviewed literature detailing the antimicrobial mechanisms of action for this compound. The antimicrobial properties of the broader benzoic acid and pyridine (B92270) families are known; for example, benzoic acid can disrupt microbial cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net Similarly, various thioureidide derivatives of other substituted benzoic acids have shown selective antimicrobial properties. researchgate.net However, dedicated studies to elucidate a specific antimicrobial mechanism for this compound are not present in the available literature.

Inhibition of Protein-Protein Interactions (e.g., eIF4E/eIF4G interaction)

A review of the literature did not provide any specific findings on the ability of this compound to inhibit protein-protein interactions, such as the eIF4E/eIF4G interaction. While the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G is a known target for therapeutic intervention, there is no published research connecting this compound to this specific mechanism.

Exploration of Non Biological Applications

Coordination Chemistry and Ligand Design

The presence of multiple potential donor sites—the carboxylate oxygen atoms, the amide oxygen, and the pyridine (B92270) nitrogen—renders 2-(pyridin-4-ylcarbamoyl)benzoic acid and its derivatives excellent candidates for ligand design in coordination chemistry.

Derivatives of carbamoylbenzoic acid have been successfully used to synthesize a variety of metal complexes. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. ijcce.ac.ir For instance, complexes of metals such as Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using 2-(4-nitrophenylaminocarbonyl)benzoic acid, a related compound. ijcce.ac.ir The resulting complexes are often colored, amorphous solids that are soluble in organic solvents like DMF and DMSO. ijcce.ac.ir

The characterization of these metal complexes is achieved through a combination of physical, analytical, and spectroscopic methods. ijcce.ac.ir Key techniques include:

Elemental Analysis: To determine the empirical formula and the ligand-to-metal ratio in the complex. ijcce.ac.ir

Infrared (IR) Spectroscopy: To identify which functional groups of the ligand are involved in coordination with the metal ion. ijcce.ac.ir Changes in the vibrational frequencies of the C=O (carboxylate and amide) and N-H groups upon complexation provide direct evidence of binding. ijcce.ac.irikprress.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. For example, specific d-d transitions observed for a chromium complex confirmed an octahedral geometry. ijcce.ac.ir

Magnetic Susceptibility Measurements: These measurements help in determining the geometry of the complex, such as distinguishing between square planar and other geometries. ikprress.org

X-ray Diffraction: Powder X-ray diffraction can be used to determine the cell parameters of the crystalline complexes, while single-crystal X-ray diffraction provides detailed structural information, including bond lengths and angles. ikprress.orgresearchgate.net

The table below summarizes the types of metal complexes formed with related carbamoylbenzoic acid derivatives and the geometries determined.

| Metal Ion | Example Ligand | Determined Geometry | Reference |

| Cr(III) | 2-(4-nitrophenylaminocarbonyl)benzoic acid | Octahedral | ijcce.ac.ir |

| Co(II), Ni(II), Cu(II) | N,N'-bis(3-hydroxybenzoyl)pyridine-2,6-diamine | Square Planar | ikprress.org |

| Mn(II), Co(II), Cd(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 1D Chain Structure | researchgate.net |

The coordination behavior of carbamoylbenzoic acids is versatile. The carboxylate group can bind to a metal ion in either a monodentate or a bidentate fashion. ijcce.ac.ir The specific binding mode can be inferred from the difference between the asymmetric and symmetric stretching vibrations of the carboxylate group in the IR spectrum; a separation value of less than 200 cm⁻¹ is indicative of bidentate coordination. ijcce.ac.ir

Studies on monotopic carbamoylcarboxylic acids show that they can form coordination complexes with metal ions through an ionic bond between the metal and the carboxylate group, and a coordinate bond with the amide carbonyl group. researchgate.net Vibrational spectra of certain complexes have confirmed the coordination of the amide carbonyl group. ikprress.org Furthermore, the pyridine nitrogen atom provides an additional site for coordination, allowing for the formation of diverse and stable metal-organic structures. In some cases, the ligand coordinates to the metal ion after the deprotonation of a hydroxyl group, if present on the ligand framework. ikprress.org

Researchers have synthesized libraries of aniline (B41778) and pyridyl functionalized carbamoylcarboxylic acids to serve as monotopic ligands. researchgate.net These ligands are designed with specific structural characteristics to selectively bind and remove metal ions from aqueous solutions. researchgate.net The synthesis of these derivatives can be achieved by reacting phthalic anhydride (B1165640) with substituted anilines, such as o-aminophenol or o-anisidine (B45086). researchgate.net The resulting ligands have shown a strong affinity for various metal ions, including Cr³⁺, Pb²⁺, Cd²⁺, and Cu²⁺. researchgate.net The interaction between these monotopic ligands and metal ions has been studied using techniques like UV-vis spectroscopy and zeta potential measurements, which help in calculating the metal-ligand association constants. researchgate.net These studies demonstrate the potential of carbamoylbenzoic acid derivatives as effective agents for the complexation and separation of heavy metals. researchgate.net

Potential in Materials Science

The self-assembly properties and functional groups of this compound make it a valuable component for creating advanced materials with specific functions.

The incorporation of pyridyl amide moieties, such as the one in this compound, is a proven strategy for creating robust low-molecular-weight gelators (LMWGs). mdpi.com These LMWGs self-assemble in solvents through non-covalent interactions like hydrogen bonding and π–π stacking to form three-dimensional fibrillar networks. thieme-connect.denih.gov When the concentration of the LMWG exceeds a critical point, these entangled networks immobilize the solvent, resulting in the formation of a supramolecular gel. thieme-connect.de

The formation and properties of these gels can be responsive to external stimuli. thieme-connect.de For example, metal-coordination-driven self-assembly can play a key role in forming or strengthening the gel network. mdpi.com The addition of metal ions can induce or enhance gelation, leading to the formation of metallogels. mdpi.com The pyridyl group in the molecule is particularly effective for this purpose. The inherent dynamic nature of these non-covalent interactions allows for the design of "smart" materials that can respond to changes in their environment, such as the presence of specific ions. mdpi.comthieme-connect.de

The amphiphilic nature of this compound, which contains both a hydrophilic head (the carboxylic acid) and a more hydrophobic body (the pyridyl and phenyl rings), suggests its potential for applications where surface activity is important. Carbamoylbenzoic acids have been investigated as novel separation agents for removing hazardous heavy metals from wastewater. researchgate.net This application relies on the molecule's ability to interact with and bind metal ions in an aqueous environment, a process that involves interfacial phenomena. researchgate.net Studies using zeta potential measurements to probe the interaction between these ligands and ionic heavy metals in aqueous solutions underscore their surface-active properties. researchgate.net This ability to bind metallic ions under specific pH conditions suggests a potential role in formulations where ion sequestration or surface modification is required, pointing towards applications as specialized surfactants or conditioning agents. researchgate.net

Role in Analytical Chemistry (e.g., chemosensor development based on ligand properties)

The exploration of "this compound" in the realm of analytical chemistry, specifically in the development of chemosensors, is a niche yet significant area of research. The intrinsic properties of this molecule, featuring both a pyridine ring and a benzoic acid moiety connected by an amide linkage, make it a compelling candidate as a ligand for the selective detection of various analytes. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl and carbonyl groups can act as coordination sites for metal ions, while the aromatic backbone can be part of a chromophoric or fluorophoric system.

The design of chemosensors often relies on the principle of signal transduction upon analyte binding. In the case of ligands like this compound, interaction with a target analyte, such as a metal ion, can induce a measurable change in its photophysical properties, including color (colorimetric sensing) or fluorescence (fluorometric sensing). This change is typically a result of processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

Research into the specific chemosensory applications of this compound is still an emerging field. However, the foundational characteristics of the molecule suggest a strong potential for its use in creating selective and sensitive analytical tools. The structural rigidity and predefined coordination geometry that can be achieved upon complexation are advantageous for minimizing non-specific binding and enhancing detection selectivity.

Further investigation into the coordination chemistry of this compound with a wide range of metal ions and other analytes is essential to fully realize its potential in analytical chemistry. The synthesis of derivatives with tailored electronic and steric properties could also lead to the development of highly specialized chemosensors for specific applications.

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Methodologies

The pursuit of sustainable and efficient synthetic routes for 2-(pyridin-4-ylcarbamoyl)benzoic acid is a key area of future research. Current synthetic approaches, while effective, often rely on traditional methods that may involve harsh reagents and generate significant waste. The focus is now shifting towards "green chemistry" principles to develop more environmentally benign and economically viable processes.

Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity Profiles

The core structure of this compound presents numerous opportunities for derivatization to enhance its biological activity, particularly its potency and selectivity as a PARP inhibitor. Future research will systematically explore structure-activity relationships (SAR) by modifying key functional groups.

Strategic modifications will likely target the pyridine (B92270) ring, the benzoic acid moiety, and the amide linker. For instance, substitution on the pyridine ring could modulate the compound's interaction with the nicotinamide (B372718) binding pocket of PARP enzymes. tcu.edu The carboxylic acid group of the benzoic acid portion can be esterified or converted to other bioisosteres to improve cell permeability and pharmacokinetic properties. The amide linker could also be a target for modification to optimize the spatial orientation of the pyridine and benzoic acid rings, potentially leading to stronger and more specific binding to the target enzyme. High-throughput screening of these novel derivatives against a panel of cancer cell lines, particularly those with BRCA1/2 mutations, will be crucial to identify lead compounds with superior therapeutic potential. jst.go.jp

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Potential Modification | Rationale for Enhanced Bioactivity |

| Pyridine Ring | Introduction of electron-donating or electron-withdrawing groups | Modulate pKa and hydrogen bonding interactions with the enzyme active site. |

| Substitution at various positions | Probe for additional binding pockets and improve selectivity. | |

| Benzoic Acid Moiety | Esterification or amidation of the carboxylic acid | Improve cell permeability and create prodrugs. |

| Replacement with bioisosteres (e.g., tetrazole) | Enhance metabolic stability and binding affinity. | |

| Amide Linker | Replacement with other functional groups (e.g., reverse amide, sulfonamide) | Alter conformational flexibility and hydrogen bonding patterns. |

| Introduction of alkyl or aryl substituents on the nitrogen atom | Investigate steric and electronic effects on binding. |

Integration of Advanced Computational Techniques for Predictive Modeling

Advanced computational techniques are set to play an increasingly pivotal role in guiding the rational design and optimization of this compound derivatives. Molecular docking studies will continue to be instrumental in predicting the binding modes and affinities of new analogues within the catalytic domain of PARP enzymes, particularly PARP-1 and PARP-2. mdpi.com This allows for the prioritization of synthetic targets, saving time and resources.

Beyond standard docking, more sophisticated methods like molecular dynamics (MD) simulations will be employed to understand the dynamic behavior of the ligand-protein complex and to calculate binding free energies with greater accuracy. bsb-muenchen.de Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the physicochemical properties of a series of derivatives with their biological activities, enabling the prediction of the potency of yet-to-be-synthesized compounds. nih.gov These computational analyses will also be crucial in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.comnih.gov

Investigation of Underexplored Mechanistic Pathways

While the primary mechanism of action for nicotinamide analogues like this compound is understood to be the competitive inhibition of PARP enzymes at the NAD+ binding site, a deeper investigation into its broader mechanistic implications is warranted. nih.govnih.gov Future research will aim to elucidate the downstream cellular consequences of its interaction with PARP, including its impact on various DNA repair pathways beyond base excision repair. spandidos-publications.com

A key area of investigation will be the phenomenon of "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA, leading to cytotoxic DNA double-strand breaks. nih.gov Understanding the extent to which this compound and its derivatives induce PARP trapping will be crucial for optimizing their anticancer efficacy. nih.gov Furthermore, exploring its effects on other PARP family members and potential off-target interactions will provide a more comprehensive understanding of its pharmacological profile. nih.govfrontiersin.org Investigating its role in modulating the tumor microenvironment, including its effects on immune cells, could also reveal novel therapeutic opportunities. mdpi.com The concept of synthetic lethality, particularly in cancers with deficiencies in DNA repair genes like BRCA1 and BRCA2, will remain a central theme in the mechanistic evaluation of this compound and its derivatives. jst.go.jpmdpi.com

Expansion into New Non-Biological Material and Catalytic Applications

The structural features of this compound, particularly the presence of both a carboxylic acid and a pyridine ring, make it an excellent candidate for applications beyond the biological realm, specifically in materials science and catalysis.

As a bifunctional organic linker, it can be used to construct novel metal-organic frameworks (MOFs) and coordination polymers. nih.gov The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional networks with tunable porosity and functionality. mdpi.com These materials could have applications in gas storage and separation, sensing, and heterogeneous catalysis. mdpi.com The incorporation of the nicotinamide-like moiety within the framework could also impart interesting photoluminescent properties.

In the field of catalysis, the pyridine moiety can act as a ligand to stabilize transition metal centers, creating novel catalysts for a variety of organic transformations. unimi.italfachemic.comresearchgate.netwikipedia.org The catalytic activity of these metal complexes can be tuned by modifying the electronic properties of the ligand. tcu.edu For example, metal complexes of this compound could be explored as catalysts for oxidation, reduction, or cross-coupling reactions. The development of nanomagnetic metal-organic frameworks using similar building blocks also opens up possibilities for easily recoverable and reusable catalysts. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.